molecular formula C9H13ClO B13795188 [1,1'-Bi(cyclobutane)]-3-carbonyl chloride CAS No. 76730-66-0

[1,1'-Bi(cyclobutane)]-3-carbonyl chloride

Cat. No.: B13795188
CAS No.: 76730-66-0
M. Wt: 172.65 g/mol
InChI Key: MIMKAPUGSLTZFR-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclobutane)]-3-carbonyl chloride is a bicyclic compound comprising two fused cyclobutane rings connected at the 1,1' positions, with a carbonyl chloride (-COCl) group at the 3-position. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a precursor for bioactive molecules. Its synthesis often involves ketene-mediated [2+2] cycloaddition reactions, analogous to methods used for α-chloroacyl chloride derivatives to generate bicyclic cyclobutanones . For instance, α-chloroacyl chlorides have been reacted with chiral oxazolidines to yield enantiopure α-chlorocyclobutanones, which are further functionalized into amino acids or pharmaceuticals (Scheme 4 in ) . The carbonyl chloride group in [1,1'-Bi(cyclobutane)]-3-carbonyl chloride enhances electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions for downstream applications.

Properties

CAS No.

76730-66-0

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3-cyclobutylcyclobutane-1-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2

InChI Key

MIMKAPUGSLTZFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC(C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural parameters such as dihedral angles and oxidation potentials differentiate [1,1'-Bi(cyclobutane)]-3-carbonyl chloride from substituted cyclobutane derivatives:

Compound Dihedral Angle (°) Oxidation Potential (V vs SCE) Substituent Effects
[1,1'-Bi(cyclobutane)]-3-COCl Data pending Data pending Electron-withdrawing (-COCl)
Methoxy-substituted cyclobutane 5.21 Lower Electron-donating (-OCH₃) reduces dihedral angle
CF₃-substituted cyclobutane 12.81 Higher Electron-withdrawing (-CF₃) increases dihedral angle
Unsubstituted cyclobutane Largest Highest Minimal steric/electronic perturbation
  • However, bicyclic systems like [1,1'-Bi(cyclobutane)]-3-COCl may exhibit constrained geometries, reducing flexibility compared to monocyclic derivatives .
  • Oxidation Potential: Electron-withdrawing groups (e.g., -COCl, -CF₃) raise oxidation potentials by stabilizing the reduced form.

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